Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate
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Overview
Description
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate involves several steps. One common method includes the reaction of 3-nitro-4-phenoxybenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate compound. This intermediate is then reacted with methyl sulfonyl chloride and dimethylamine to yield the final product. The reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate can be compared with other similar compounds such as:
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitrobenzoate: Lacks the phenoxy group, resulting in different reactivity and applications.
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxybenzoate: Lacks the nitro group, affecting its biological activity.
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-methoxybenzoate: Contains a methoxy group instead of phenoxy, leading to variations in chemical properties
Properties
CAS No. |
60376-73-0 |
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Molecular Formula |
C17H17N3O7S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)sulfonyl-5-nitro-4-phenoxybenzoate |
InChI |
InChI=1S/C17H17N3O7S/c1-19(2)11-18-28(24,25)15-10-12(17(21)26-3)9-14(20(22)23)16(15)27-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
YPJZKQJKYXBDDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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